molecular formula C7H8S B8695013 3-Ethenyl-4-methylthiophene

3-Ethenyl-4-methylthiophene

Cat. No.: B8695013
M. Wt: 124.21 g/mol
InChI Key: HRCHQWMMVIFJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-4-methylthiophene is a substituted thiophene derivative characterized by an ethenyl (-CH=CH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic thiophene ring. Thiophene derivatives are widely studied for their applications in organic electronics, pharmaceuticals, and materials science due to their tunable electronic properties and structural versatility .

Properties

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

IUPAC Name

3-ethenyl-4-methylthiophene

InChI

InChI=1S/C7H8S/c1-3-7-5-8-4-6(7)2/h3-5H,1H2,2H3

InChI Key

HRCHQWMMVIFJFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C=C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 3-Ethenyl-4-methylthiophene and Analogous Compounds

Compound Name Substituents/Functional Groups Synthesis Yield Key Applications Notable Properties
3-Ethenyl-4-methylthiophene 3-ethenyl, 4-methyl Not reported Materials science Enhanced π-conjugation
[6-[2-(TMS)-1-ethynyl]-pyridyl]thiophene Ethynyl, pyridyl, trimethylsilyl 85% Molecular electronics High thermal stability
3-Methyl-4-(tetraethoxy)thiophene 3-methyl, 4-tetraethoxy Not reported Polymer precursors Electron-donating ethoxy groups
Methyl 3-amino-4-methylthiophene-2-carboxylate 3-amino, 4-methyl, 2-carboxylate Available commercially Pharmaceutical intermediates Reactivity via amino/ester groups
Thienopyrimidine derivative Fused pyrimidinone ring 78% Bioactive molecules Intramolecular hydrogen bonding

Electronic and Physicochemical Properties

  • π-Conjugation and Electronic Effects: The ethenyl group in 3-Ethenyl-4-methylthiophene likely extends conjugation compared to ethoxy (electron-donating) or amino (electron-withdrawing) substituents in analogs . This property is critical for organic semiconductors.
  • Solubility and Stability: Methyl and ethoxy groups improve solubility in nonpolar solvents, whereas carboxylate or amino groups enhance polarity, affecting biological activity .

Application-Specific Comparisons

  • Materials Science : Ethynyl- and ethenyl-substituted thiophenes (e.g., ) are preferred for optoelectronics due to rigid, conjugated backbones. In contrast, tetraethoxy derivatives may serve as solubilizing precursors for conductive polymers .
  • Pharmaceuticals: Amino and carboxylate functionalities (e.g., ) enable hydrogen bonding and derivatization for drug candidates, while fused thienopyrimidines exhibit bioactivity via ring strain and hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.